Cdk-IN-2

描述

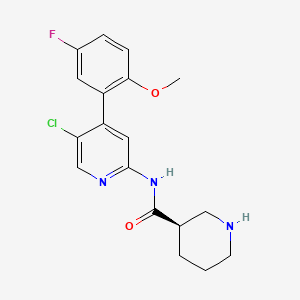

Structure

3D Structure

属性

IUPAC Name |

(3R)-N-[5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFN3O2/c1-25-16-5-4-12(20)7-14(16)13-8-17(22-10-15(13)19)23-18(24)11-3-2-6-21-9-11/h4-5,7-8,10-11,21H,2-3,6,9H2,1H3,(H,22,23,24)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMKHNVZGOQLRQ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CC(=NC=C2Cl)NC(=O)C3CCCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)F)C2=CC(=NC=C2Cl)NC(=O)[C@@H]3CCCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679175 | |

| Record name | (3R)-N-[5-Chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269815-17-9 | |

| Record name | (3R)-N-[5-Chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cdk-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk-IN-2 is a potent and specific small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document provides an in-depth technical overview of its mechanism of action, drawing from available biochemical and cellular data. It is intended to serve as a comprehensive resource for researchers and drug development professionals working on CDK inhibitors and related therapeutic areas. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental procedures.

Introduction to this compound and its Primary Target: CDK9

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play crucial roles in regulating the cell cycle and transcription.[1] CDK9, in complex with its regulatory subunit Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[2] The primary function of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II).[2][3] This phosphorylation event is a critical step in releasing RNAP II from promoter-proximal pausing, thereby enabling productive transcriptional elongation of many genes, including key proto-oncogenes like MYC.[2] Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive target for therapeutic intervention.

This compound has been identified as a potent and specific inhibitor of CDK9.[1] Its mechanism of action centers on the direct inhibition of the kinase activity of CDK9, leading to a cascade of downstream effects on transcription and cellular processes.

Biochemical Activity and Selectivity

This compound demonstrates high potency against its primary target, CDK9. The inhibitor acts in an ATP-competitive manner, binding to the ATP-binding pocket of the kinase.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) | Assay Type |

| CDK9 | < 8 | Biochemical Kinase Assay |

Data sourced from publicly available information.[1]

A comprehensive kinase selectivity profile is crucial for understanding the therapeutic window and potential off-target effects of an inhibitor. While detailed public data on the broad kinase selectivity of this compound is limited, it is described as a "specific" CDK9 inhibitor. For context, other selective CDK9 inhibitors have been profiled against a panel of kinases to establish their selectivity.

Mechanism of Action: Inhibition of Transcriptional Elongation

The primary mechanism of action of this compound is the inhibition of CDK9, which leads to a reduction in the phosphorylation of RNA Polymerase II and subsequent blockade of transcriptional elongation.

Signaling Pathway

The core signaling pathway affected by this compound is the P-TEFb-mediated transcriptional elongation pathway.

Caption: this compound inhibits the P-TEFb complex, preventing RNAP II phosphorylation.

Downstream Cellular Effects

The inhibition of CDK9 by this compound leads to several key cellular consequences:

-

Reduced RNAP II Phosphorylation: A direct consequence of CDK9 inhibition is the decreased phosphorylation of the Serine 2 residue on the C-terminal domain of RNAP II.

-

Downregulation of Short-Lived Oncoproteins: The transcription of genes with short-lived mRNA and protein products, such as the proto-oncogene MYC, is highly dependent on continuous transcriptional elongation. Inhibition of CDK9 by this compound leads to a rapid decrease in the levels of these oncoproteins.

-

Induction of Apoptosis: By downregulating key survival proteins, this compound can induce apoptosis in cancer cells that are dependent on high transcriptional activity.

Cellular Activity

This compound exhibits potent anti-proliferative activity in various cancer cell lines.

Table 2: Cellular Potency of this compound

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |

| H929 | Multiple Myeloma | 5 | 72 |

| A2058 | Skin Cancer | 7 | 72 |

Data sourced from publicly available information.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to characterizing the mechanism of action of this compound.

In Vitro CDK9 Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the kinase activity of CDK9.

Workflow Diagram:

Caption: Workflow for a typical in vitro CDK9 kinase inhibition assay.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

CDKtide substrate peptide

-

ATP

-

This compound

-

Adapta™ Eu-anti-ADP Antibody

-

Adapta™ Alexa Fluor® 647 ADP Tracer

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well low-volume assay plates

Procedure:

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add Reagents to Plate:

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the assay wells.

-

Add 5 µL of the CDK9/Cyclin T1 and substrate peptide mix in kinase buffer.

-

-

Initiate Kinase Reaction: Add 2.5 µL of ATP solution in kinase buffer to all wells to start the reaction. The final volume should be 10 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Add 5 µL of the Adapta™ detection mix (Eu-anti-ADP antibody and Alexa Fluor® 647 ADP tracer in detection buffer) to each well.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (ex: 340 nm, em: 495 nm and 520 nm).

-

Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., H929) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubation: Incubate the cells for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Assay:

-

Allow the plate and CellTiter-Glo® reagent to equilibrate to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the results to the vehicle-treated control and plot the cell viability against the inhibitor concentration to determine the IC50 value.

Western Blot for Phospho-RNA Polymerase II

This protocol is used to assess the effect of this compound on the phosphorylation of the RNAP II CTD.

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound for a specified time.

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of RNAP II CTD (e.g., anti-phospho-Ser2).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total RNAP II).

Conclusion

This compound is a potent and specific inhibitor of CDK9 that exerts its anti-cancer effects by suppressing transcriptional elongation. Its mechanism of action, involving the direct inhibition of P-TEFb and the subsequent reduction in RNA Polymerase II phosphorylation, leads to the downregulation of key oncogenic drivers and the induction of apoptosis in susceptible cancer cell lines. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound and other CDK9 inhibitors as potential cancer therapeutics. Further studies to fully elucidate its kinase selectivity profile and in vivo efficacy are warranted.

References

Cdk-IN-2: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk-IN-2 has been identified as a potent and specific inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols, quantitative data on its inhibitory activity, and visualizations of the relevant biological pathways and synthetic workflow. This document is intended to serve as a valuable resource for researchers in the fields of oncology, chemical biology, and drug discovery who are interested in the development of selective CDK inhibitors.

Discovery and Biological Activity

This compound, also known as CDK inhibitor II, was identified through the exploration of heteroaryl compounds as kinase inhibitors. It is a potent and specific inhibitor of CDK9 with an IC50 value of less than 8 nM.[1] The discovery of this compound stems from research efforts to develop selective inhibitors for the CDK family, which are crucial regulators of the cell cycle and transcription.[2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[3]

The primary molecular target of this compound is the CDK9/cyclin T1 complex, a key component of the positive transcription elongation factor b (P-TEFb). By inhibiting CDK9, this compound effectively blocks the phosphorylation of the C-terminal domain of RNA polymerase II, which is a critical step for the transition from abortive to productive transcription elongation. This leads to a decrease in the transcription of short-lived anti-apoptotic proteins, thereby inducing apoptosis in cancer cells that are dependent on high transcriptional output for their survival.

In cellular assays, this compound has been shown to reduce the phosphorylation of histone H3 at serine 10 (H3S10), a marker of mitotic progression.[4] Furthermore, it has been observed to decrease the rate at which spermatocytes transition from prophase to metaphase I, indicating an effect on meiosis.[4]

Signaling Pathway

Cyclin-dependent kinases are central regulators of cell cycle progression. CDK9, the primary target of this compound, plays a crucial role in the regulation of transcription, which is tightly coupled to the cell cycle. The following diagram illustrates the canonical CDK-mediated cell cycle progression and the point of intervention for a CDK9 inhibitor like this compound.

References

- 1. Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2010020675A1 - Pyrrolopyrimidine compounds as cdk inhibitors - Google Patents [patents.google.com]

- 3. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PMC [pmc.ncbi.nlm.nih.gov]

Cdk-IN-2: A Technical Guide to its Target Kinase Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk-IN-2 is a potent small molecule inhibitor primarily targeting Cyclin-Dependent Kinase 9 (CDK9). As a member of the CDK family, CDK9 plays a crucial role in the regulation of transcription, making it a significant target for therapeutic intervention in oncology and other disease areas. Understanding the complete kinase selectivity profile of any inhibitor is paramount for predicting its biological effects, potential off-target toxicities, and overall therapeutic window. This technical guide provides a detailed overview of the known target profile of this compound, the relevant signaling pathways, and the experimental protocols used to characterize such compounds.

Target Kinase Profile of this compound

The primary target of this compound has been identified as CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. Inhibition of CDK9 by this compound leads to a reduction in the phosphorylation of its downstream targets, thereby impeding transcriptional elongation.

Quantitative Inhibition Data

The inhibitory activity of this compound against its primary target is summarized below. It is important to note that while the potency against CDK9 is well-established, a comprehensive, publicly available kinome-wide selectivity screen (e.g., KINOMEscan®) for this compound has not been identified in the reviewed literature. Such screens are critical for identifying potential off-target interactions across the human kinome.

| Target Kinase | IC50 (nM) | Assay Type |

| CDK9 | < 8 | Biochemical |

Data sourced from publicly available information.

Context of CDK Inhibitor Selectivity

Developing highly selective CDK inhibitors is a significant challenge due to the high degree of homology within the ATP-binding pocket across the CDK family.[1][2] Early-generation CDK inhibitors often displayed activity against multiple CDKs, which in some cases led to dose-limiting toxicities attributed to the inhibition of essential CDKs, such as CDK1.[1][3] Modern drug discovery efforts focus on achieving greater selectivity to improve safety and efficacy. For context, the table below shows the selectivity profile of various other well-characterized CDK inhibitors against a panel of CDKs.

Table of Comparative CDK Inhibitor Selectivity (IC50 in nM) Note: This table is for illustrative purposes to show typical selectivity profiles and does not include this compound.

| Compound | CDK1 | CDK2 | CDK4 | CDK5 | CDK7 | CDK9 |

| Flavopiridol | 30 | 100 | 20 | - | 10 | - |

| (R)-roscovitine | 2700 | 100 | >100,000 | - | 500 | 800 |

| Dinaciclib | 1 | 1 | - | 1 | - | 4 |

| AT7519 | 190 | 44 | 67 | 18 | - | < 10 |

Data collated from multiple sources.[4]

Signaling Pathways and Experimental Workflows

CDK9-Mediated Transcriptional Elongation Pathway

CDK9, in complex with a cyclin partner (typically Cyclin T1), forms the active P-TEFb complex. This complex is a master regulator of transcriptional elongation. In its inactive state, P-TEFb is sequestered by the 7SK small nuclear ribonucleoprotein (snRNP) complex. Upon receiving transcriptional activation signals, P-TEFb is released and recruited to promoter-proximal regions where RNA Polymerase II (Pol II) has paused. CDK9 then phosphorylates the C-terminal domain (CTD) of Pol II, as well as negative elongation factors like DSIF and NELF, which relieves the pause and allows for productive elongation of the mRNA transcript.[5] Inhibition of CDK9 by this compound blocks this critical phosphorylation step, leading to a global suppression of transcription.

Caption: CDK9 signaling pathway in transcriptional elongation.

General Workflow for Kinase Inhibitor Profiling

The characterization of a kinase inhibitor like this compound typically follows a multi-stage process. It begins with a primary screen to identify initial hits, followed by dose-response studies to determine potency (IC50). Promising compounds are then subjected to broad selectivity profiling to assess their activity against a large panel of kinases, which helps to identify potential on- and off-target effects.

Caption: A typical workflow for kinase inhibitor discovery and profiling.

Experimental Protocols

A variety of biochemical assays are available to determine the potency of inhibitors against purified kinases. These assays typically measure the consumption of ATP or the generation of ADP, which is a direct product of the kinase-catalyzed phosphorylation reaction. Below are representative protocols for common assay formats.

ADP-Glo™ Luminescent Kinase Assay (Representative Protocol)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to kinase activity.[6][7]

1. Kinase Reaction Setup:

-

Prepare a 2x kinase/substrate solution in kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA). The final concentration of kinase and substrate should be optimized for each specific enzyme (e.g., 2-5 ng/µL CDK9/Cyclin T1 and a suitable peptide substrate).

-

Prepare serial dilutions of this compound in the kinase reaction buffer containing a constant percentage of DMSO (e.g., 1%).

-

In a 384-well plate, add 2.5 µL of the inhibitor dilutions (or buffer for 'no inhibitor' and 'no enzyme' controls).

-

Add 2.5 µL of the 2x kinase/substrate solution to all wells except the 'no enzyme' control.

-

Initiate the reaction by adding 5 µL of a 2x ATP solution (final concentration typically near the Km for ATP for the specific kinase).

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

2. Signal Detection:

-

Terminate the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure luminescence using a plate reader.

3. Data Analysis:

-

Subtract the 'no enzyme' background from all readings.

-

Normalize the data to the 'no inhibitor' control (representing 100% activity).

-

Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay (Representative Protocol)

This assay format, such as the Adapta™ Universal Kinase Assay, is a homogeneous assay that measures the generation of ADP through a competitive binding displacement mechanism.[8]

1. Reagent Preparation:

-

Kinase Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Antibody/Tracer Mix: Prepare a solution containing Eu-anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer in TR-FRET dilution buffer. The optimal tracer concentration is typically the EC50 value determined from a tracer titration curve.

-

Kinase Solution: Prepare the CDK9/Cyclin T1 enzyme at 2x the final desired concentration in kinase buffer. The optimal concentration is typically the EC80 value determined from a kinase titration.

-

Substrate/ATP Solution: Prepare a solution of the peptide substrate and ATP at 2x the final concentration in kinase buffer.

2. Assay Procedure:

-

In a low-volume 384-well plate, add 5 µL of the inhibitor serial dilutions.

-

Add 2.5 µL of the 2x kinase solution to the inhibitor wells.

-

Initiate the reaction by adding 2.5 µL of the 2x substrate/ATP solution.

-

Incubate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of the antibody/tracer mix.

-

Incubate at room temperature for 60 minutes to allow the detection reagents to equilibrate.

3. Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm following excitation at 340 nm.

-

Calculate the TR-FRET emission ratio (665 nm / 620 nm).

-

Plot the emission ratio versus the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.

Conclusion

This compound is a potent inhibitor of CDK9, a key regulator of transcriptional elongation. While its high potency is established, a comprehensive understanding of its selectivity across the entire kinome is essential for its continued development as a research tool or therapeutic candidate. The experimental workflows and protocols outlined in this guide represent the standard methodologies employed in the field to characterize the potency and selectivity of kinase inhibitors. Future studies performing broad kinome-wide profiling of this compound will be invaluable in fully elucidating its mechanism of action and potential therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of High-Affinity Inhibitors of Cyclin-Dependent Kinase 2 Towards Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. CDK9/CyclinK Kinase Enzyme System Application Note [france.promega.com]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Cdk-IN-2 Pathway Analysis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and plays a pivotal role in various cellular processes, including cell cycle progression, DNA repair, and the expression of key proto-oncogenes. Its dysregulation is implicated in numerous pathologies, most notably cancer, making it a compelling target for therapeutic intervention. Cdk-IN-2 is a potent and specific inhibitor of CDK9, offering a valuable tool for dissecting the CDK9 signaling pathway and a potential lead compound for drug development. This technical guide provides an in-depth analysis of the this compound-targeted pathway, detailing its core components, upstream regulators, and downstream effectors. It includes a compilation of quantitative data for CDK9 inhibitors, detailed experimental protocols for pathway analysis, and visual diagrams to elucidate key mechanisms and workflows.

The CDK9 Signaling Pathway

CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][2] In this complex, CDK9 partners with a regulatory cyclin, most commonly Cyclin T1, but also Cyclin T2a, T2b, or Cyclin K.[1][3] The primary function of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII), as well as negative elongation factors such as DSIF (DRB Sensitivity Inducing Factor) and NELF (Negative Elongation Factor).[2] This phosphorylation event releases RNAPII from promoter-proximal pausing, allowing for productive transcriptional elongation.[4][5]

Upstream Regulation of CDK9 Activity

The activity of CDK9 is tightly regulated by several mechanisms:

-

Phosphorylation: The kinase activity of CDK9 is critically dependent on the phosphorylation of a threonine residue (Thr186) within its T-loop.[1][6] This activating phosphorylation is carried out by CDK7, the catalytic subunit of the CDK-activating kinase (CAK) complex.[1][5] The Calcium/calmodulin-dependent kinase 1D (CaMK1D) has also been identified as a regulator of CDK9 T-loop phosphorylation.[7] Conversely, phosphorylation at an N-terminal threonine (Thr29) can inhibit CDK9 activity.[1]

-

Protein-Protein Interactions: A significant portion of P-TEFb is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex, which includes HEXIM1/2 proteins.[8] Various cellular signals can trigger the release of active P-TEFb from this complex.[1] The bromodomain-containing protein 4 (BRD4) plays a crucial role in recruiting P-TEFb to chromatin.[1]

-

Post-Translational Modifications: Besides phosphorylation, CDK9 activity is modulated by ubiquitination, which can lead to its proteasomal degradation, and acetylation of its cyclin partner, which can promote its dissociation from the inhibitory 7SK snRNP complex.[1]

Downstream Effectors and Cellular Functions

By promoting transcriptional elongation, CDK9 influences the expression of a vast array of genes, many of which are characterized by short half-lives and are critical for cell survival and proliferation. Key downstream targets include:

-

Proto-oncogenes: MYC and MCL-1 are well-established downstream targets of CDK9.[1][9] Inhibition of CDK9 leads to the downregulation of these critical survival genes.[1][10]

-

Cell Cycle and DNA Repair: While not a classical cell cycle CDK, CDK9 activity does not fluctuate in a cell-cycle-dependent manner.[1] However, it plays a role in the cellular response to DNA damage and replication stress, in part through its interaction with components of the ATR pathway.[1] Recent studies have also implicated the CDK9-55 isoform in guiding the choice of DNA repair pathways.[11]

Quantitative Data for CDK9 Inhibitors

The development of small molecule inhibitors targeting CDK9 has been an area of intense research. This compound is a highly specific inhibitor of CDK9. The table below summarizes key quantitative data for this compound and other notable CDK9 inhibitors.

| Inhibitor | Target(s) | IC50 (nM) | Cell-based Potency | Reference |

| This compound | CDK9 | < 8 | Reduces H3S10 phosphorylation | [1] |

| Flavopiridol | Pan-CDK | 300 (for CDK9 inhibition in cells) | Induces apoptosis | |

| AZD4573 | CDK9 | ~10 (in cell viability assays) | Downregulates MYC, MYB, MCL1 | |

| NVP-2 | CDK9 | Not specified | Effective in melanoma models | [8] |

| MC180295 | CDK9 | Low nanomolar range | Potent and selective | [8][12] |

| i-CDK9 | CDK9 | Potent and selective | Induces widespread Pol II pausing | [13] |

| TB003 | CDK9 (Degrader) | Low nanomolar range | Induces CDK9 degradation | [14] |

| TB008 | CDK9 (Degrader) | Low nanomolar range | Induces CDK9 degradation | [14] |

Experimental Protocols

In Vitro Kinase Assay (Adapta™ Universal Kinase Assay)

This protocol describes a method to determine the in vitro inhibitory activity of compounds like this compound against CDK9/Cyclin T1.[15]

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Adapta™ Eu-anti-ADP Antibody

-

Alexa Fluor® 647 ADP tracer

-

ATP

-

Kinase Buffer

-

Test compound (e.g., this compound) dissolved in DMSO

-

384-well microplate

-

Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

-

Prepare Reagents: Prepare serial dilutions of the test compound in DMSO. Prepare kinase, substrate (e.g., Cdk7/9tide), and ATP solutions in kinase buffer.

-

Kinase Reaction:

-

Add 2.5 µL of the test compound dilution to the assay wells.

-

Add 2.5 µL of the CDK9/Cyclin T1 enzyme solution.

-

Initiate the reaction by adding 5 µL of a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Add 5 µL of the Adapta™ Eu-anti-ADP Antibody solution to stop the kinase reaction.

-

Add 5 µL of the Alexa Fluor® 647 ADP tracer solution.

-

Incubate the plate at room temperature for 15-60 minutes.

-

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission ratio.

-

Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Western Blot for Phospho-RNAPII

This protocol is used to assess the effect of a CDK9 inhibitor on the phosphorylation of its key substrate, RNA Polymerase II, in a cellular context.[2][6]

Materials:

-

Cell line of interest (e.g., HeLa, Jurkat)

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total RNAPII, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Image Acquisition: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-RNAPII signal to the total RNAPII and/or loading control signal.

Visualizations

CDK9 Signaling Pathway

Caption: The CDK9 signaling pathway, its regulation, and points of inhibition.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for the characterization of a CDK9 inhibitor like this compound.

References

- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cdk9 T-loop phosphorylation is regulated by the calcium signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK9 | Cancer Genetics Web [cancer-genetics.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. news-medical.net [news-medical.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]

- 14. mdpi.com [mdpi.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

The Structure-Activity Relationship of Cdk-IN-2: A Deep Dive into a Potent CDK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Cdk-IN-2, a potent and specific inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Introduction to this compound and its Core Scaffold

This compound is a small molecule inhibitor characterized by a 2-amino-4-(thiazol-5-yl)pyrimidine core. This heterocyclic scaffold serves as a versatile platform for developing ATP-competitive kinase inhibitors. This compound has demonstrated high potency against CDK9, with a reported IC50 value of less than 8 nM.[1][2] CDK9, in complex with its cyclin T partner, forms the positive transcription elongation factor b (P-TEFb), a critical regulator of transcriptional elongation.[3][4] Inhibition of CDK9-mediated phosphorylation of the RNA Polymerase II C-terminal domain leads to a shutdown of transcription of short-lived anti-apoptotic proteins, making it an attractive target in oncology.

The chemical structure of this compound, while not explicitly detailed in publicly available scientific literature beyond its core, is understood to belong to the broader class of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives. The general structure of this class of inhibitors allows for substitutions at various positions, critically influencing their potency and selectivity against different CDK isoforms.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the structure-activity relationship for a series of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, which constitute the core of this compound. The data highlights the impact of substitutions on the pyrimidine and aniline rings on the inhibitory activity against CDK9 and the closely related CDK2, providing insights into selectivity.

| Compound | R1 (Pyrimidine C5) | R2 (Aniline) | CDK9 Ki (nM) | CDK2 Ki (nM) | Selectivity (CDK2/CDK9) |

| 1a | H | 3-NO2 | 2 | 6 | 3 |

| 12a | CN | 3-NO2 | 1 | 6 | 6 |

| 12u | CN | 3-NH2 | 7 | 568 | >80 |

| 12e | CN | 4-OH | <1 | 1 | ~1 |

Data is representative of the 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold and is derived from published literature.[5][6]

Key SAR Insights:

-

Substitution at Pyrimidine C5: The introduction of a cyano (CN) group at the C5 position of the pyrimidine ring (e.g., compound 12a vs. 1a) generally maintains or slightly improves CDK9 potency.[6]

-

Substitution on the Aniline Ring: Modifications on the aniline ring are crucial for both potency and selectivity. For instance, a 3-amino substitution (compound 12u) dramatically increases selectivity for CDK9 over CDK2 by over 80-fold, albeit with a slight decrease in CDK9 potency compared to the nitro-substituted analog.[5][6] A hydroxyl group at the 4-position (compound 12e) results in a highly potent pan-CDK inhibitor with minimal selectivity.[6]

Experimental Protocols

CDK9/Cyclin T Kinase Inhibition Assay

A common method to determine the inhibitory activity of compounds like this compound is a biochemical kinase assay. The following is a generalized protocol based on commercially available assay kits and literature reports.[7][8][9]

Objective: To measure the in vitro inhibitory effect of a test compound on the kinase activity of the CDK9/Cyclin T complex.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[8]

-

ATP (Adenosine triphosphate)

-

CDK substrate peptide (e.g., a synthetic peptide derived from the C-terminal domain of RNA Polymerase II)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as a luminescent signal)

-

Microplate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the test compound solution.

-

Enzyme Addition: Add the CDK9/Cyclin T1 enzyme to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the kinase activity.

-

Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Core Scaffold and SAR of this compound Analogs

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. CDK9/CyclinK Kinase Enzyme System [promega.sg]

The Biological Activity of Cdk-IN-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk-IN-2 is a potent and specific inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. By targeting the CDK9/cyclin T complex, this compound effectively modulates the phosphorylation of RNA Polymerase II, leading to the suppression of transcription of short-lived anti-apoptotic proteins and thereby inducing apoptosis in cancer cells. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of CDK9 inhibition.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play crucial roles in regulating the cell cycle and transcription.[1] Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.[2] CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[3] P-TEFb is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the transition from abortive to productive transcriptional elongation.[4][5] Inhibition of CDK9 has emerged as a promising anti-cancer strategy, particularly for malignancies driven by transcriptional addiction to oncogenes such as MYC.

This compound has been identified as a potent and specific inhibitor of CDK9. This guide summarizes the current knowledge of its biological activity, providing a foundation for further investigation and development.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the kinase activity of CDK9. By binding to the ATP-binding pocket of CDK9, this compound prevents the phosphorylation of key substrates, most notably Serine 2 of the RNA Polymerase II C-terminal domain (CTD).[3] This inhibition of Pol II phosphorylation stalls transcriptional elongation, leading to a decrease in the mRNA levels of proteins with short half-lives, including many anti-apoptotic proteins (e.g., Mcl-1, XIAP) and oncoproteins (e.g., MYC).[3] The depletion of these critical survival proteins ultimately triggers apoptosis in cancer cells.

Signaling Pathway Diagram

References

Fadraciclib (CYC065): A Dual CDK2/CDK9 Inhibitor's Role in Cell Cycle Regulation and Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fadraciclib (also known as CYC065), a second-generation, orally available aminopurine inhibitor targeting Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). This document details its mechanism of action, impact on cell cycle regulation, and its potential as a therapeutic agent in oncology.

Introduction to Fadraciclib (CYC065)

Fadraciclib is an ATP-competitive inhibitor of CDK2 and CDK9.[1] The dual inhibition of these kinases allows Fadraciclib to exert potent anti-cancer effects through two distinct but complementary mechanisms: disruption of cell cycle progression (via CDK2 inhibition) and suppression of oncogenic transcription (via CDK9 inhibition).[2][3] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of therapeutic agents.[4][5] Fadraciclib has demonstrated improved potency and selectivity compared to first-generation CDK inhibitors like seliciclib.[2][3]

Core Mechanism of Action

Fadraciclib's primary targets are CDK2 and CDK9, key enzymes in cell cycle control and transcriptional regulation, respectively.[6]

-

CDK2 Inhibition: CDK2, in complex with Cyclin E and Cyclin A, is crucial for the G1/S phase transition and progression through the S phase.[3][4] It phosphorylates and inactivates the Retinoblastoma (Rb) tumor suppressor protein, releasing E2F transcription factors that drive the expression of genes required for DNA replication.[4] By inhibiting CDK2, Fadraciclib can prevent Rb phosphorylation, leading to cell cycle arrest.[3][7] In cancer cells with an overabundance of centrosomes (a condition known as aneuploidy), CDK2 inhibition can lead to a specific form of cell death called "anaphase catastrophe" by preventing the clustering of these extra centrosomes during mitosis, which results in multipolar cell division and apoptosis.[8][9]

-

CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), a critical step for the elongation of transcription.[2][3] Many cancers are dependent on the continuous transcription of short-lived anti-apoptotic proteins (e.g., MCL1) and oncoproteins (e.g., MYC). By inhibiting CDK9, Fadraciclib reduces RNA Pol II phosphorylation, leading to the downregulation of these key survival proteins and subsequent induction of apoptosis.[2][7]

Quantitative Data

The following tables summarize the key quantitative data for Fadraciclib's activity from preclinical studies.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 Value |

| CDK2 | 5 nM[1][10] |

| CDK9 | 26 nM[1][10] |

Table 2: In Vitro Cellular Potency (IC50)

| Cell Line Type | Condition | IC50 (mean ± s.d.) |

| Uterine Serous Carcinoma | CCNE1-overexpressing | 124.1 ± 57.8 nM[10] |

| Uterine Serous Carcinoma | CCNE1 low-expressing | 415 ± 117.5 nM[10] |

| Colorectal Cancer PDOs | Fadraciclib | 1.83 ± 2.62 µM[9] |

| Colorectal Cancer PDOs | Chemotherapy | 29.92 ± 41.98 µM[9] |

| Colorectal Cancer PDOs | Palbociclib (CDK4/6i) | 12.33 ± 9.87 µM[9] |

Table 3: In Vivo Dosing (Preclinical & Clinical)

| Model | Dosage | Administration Route |

| Mouse Xenograft (USC-ARK-2) | 22.5 mg/kg daily[10] | Not specified |

| Mouse PDX (Colorectal) | 25 mg/kg BID (5 days/week)[9] | Oral Gavage |

| Mouse Xenograft (EOL-1, HL60) | 40 or 55 mg/kg[1] | Oral Gavage |

| Phase 1 Clinical Trial | Starting at 50mg BID[11] | Oral |

Signaling Pathways and Cellular Effects

The diagrams below illustrate the signaling pathways affected by Fadraciclib and its ultimate impact on cancer cells.

Caption: Fadraciclib's dual inhibition of CDK2 and CDK9 pathways.

The above diagram illustrates how Fadraciclib (CYC065) disrupts two critical cellular processes. By inhibiting the CDK2 complex, it blocks the G1/S transition and can induce anaphase catastrophe.[8][9] Concurrently, inhibiting the CDK9-containing P-TEFb complex halts transcriptional elongation of key survival genes like MCL1 and MYC, leading to apoptosis.[2][3]

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of CDK inhibitors. Below are summaries of key experimental protocols used to characterize Fadraciclib.

Cell Viability and IC50 Determination (Resazurin Assay)

This assay measures cell viability to determine the half-maximal inhibitory concentration (IC50) of a compound.

-

Cell Plating: Seed cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of Fadraciclib (e.g., from 6.4 nM to 100 µM) for a specified period (e.g., 72 hours).[1][9] Include a vehicle control (e.g., DMSO).

-

Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours. Viable cells reduce the blue resazurin to the pink, fluorescent resorufin.

-

Fluorescence Reading: Measure fluorescence intensity using a plate reader (e.g., 560 nm excitation / 590 nm emission).

-

Data Analysis: Normalize fluorescence readings to the vehicle control. Calculate IC50 values by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).[1]

Caption: Workflow for IC50 determination using a Resazurin assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on DNA content.

-

Treatment: Treat cells with Fadraciclib (e.g., 0.5 µM and 1.0 µM for an 8-hour pulse) or vehicle control.[7][12]

-

Harvesting: At desired time points (e.g., 24 hours post-pulse), harvest cells by trypsinization and wash with PBS.[7][12]

-

Fixation: Fix cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Wash cells to remove ethanol. Resuspend in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalator, and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. PI fluorescence is proportional to the amount of DNA.

-

Analysis: Gate the cell populations to quantify the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.[9][13]

Caption: Experimental workflow for cell cycle analysis.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

-

Lysate Preparation: Treat cells with Fadraciclib for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size by loading equal amounts of protein per lane onto a polyacrylamide gel and applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies specific to target proteins (e.g., p-Rb, MCL1, MYC, p-RNA Pol II Ser2).[7] Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

Fadraciclib (CYC065) is a potent dual inhibitor of CDK2 and CDK9, representing a promising strategy for cancer therapy. Its ability to simultaneously disrupt cell cycle progression and inhibit the transcription of key oncogenic drivers provides a powerful two-pronged attack on cancer cells. The induction of G2/M arrest and anaphase catastrophe via CDK2 inhibition, particularly in tumors with CCNE1 amplification, highlights a targeted therapeutic opportunity.[3][9] Furthermore, the suppression of MCL1 and MYC through CDK9 inhibition offers a mechanism to overcome common survival pathways in various malignancies.[2] The preclinical quantitative data and established experimental protocols provide a solid foundation for its ongoing clinical evaluation in patients with advanced solid tumors and lymphomas.[5][6]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Cyclacel Unveils New Data on Fadraciclib at 2024 ASCO Meeting [synapse.patsnap.com]

- 6. Cyclacel Reports Preliminary Data From Its Phase 1/2 Clinical Trial of Oral Fadraciclib in Patients With Solid Tumors and Lymphoma at ENA 2022 - BioSpace [biospace.com]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. A Novel CDK2/9 Inhibitor CYC065 Causes Anaphase Catastrophe and Represses Proliferation, Tumorigenesis and Metastasis in Aneuploid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Cdk-IN-2: Application Notes and Protocols for Cancer Cell Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk-IN-2 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator that, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in the transition from abortive to productive transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position, as well as negative elongation factors.[1][2][3] Inhibition of CDK9 leads to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, making CDK9 an attractive target for cancer therapy, particularly in malignancies driven by transcriptional dysregulation.[1][3]

These application notes provide a summary of the known effects of this compound on cancer cells and detailed protocols for its experimental use.

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in pancreatic cancer cell lines. This data provides a baseline for determining appropriate experimental concentrations.

| Cell Line | Culture Condition | IC50 (nM) | Reference |

| Mia PaCa-2 S (Mia S) | 2D Co-culture with GFP-CAF | 29 ± 0.4 | [4] |

| Mia PaCa-2 R (Mia R) | 2D Co-culture with GFP-CAF | 94 ± 0.3 | [4] |

| Mia PaCa-2 S (Mia S) | 3D Spheroid Co-culture with GFP-CAF | 610 ± 0.4 | [4] |

| Mia PaCa-2 R (Mia R) | 3D Spheroid Co-culture with GFP-CAF | 181 ± 0.1 | [4] |

Signaling Pathway

The diagram below illustrates the role of the CDK9/Cyclin T complex (P-TEFb) in transcriptional elongation and the mechanism of action for a CDK9 inhibitor like this compound.

Caption: Mechanism of CDK9 inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on cancer cells. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Phospho-RNA Polymerase II

This protocol is to assess the effect of this compound on the phosphorylation of the Serine 2 residue of the RNA Polymerase II C-terminal domain.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete growth medium

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)

-

Anti-RNA Polymerase II (total)

-

Anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 6, 12, or 24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Ser2 RNA Pol II overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and a chemiluminescence imager.

-

Strip the membrane and re-probe for total RNA Polymerase II and a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete growth medium

-

6-well plates

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at various concentrations for 24 or 48 hours.

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is to quantify this compound-induced apoptosis.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete growth medium

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

-

Harvest all cells (adherent and floating) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5]

Experimental Workflow

The following diagram provides a logical workflow for characterizing the effects of this compound on a cancer cell line.

Caption: A typical experimental workflow for this compound.

References

- 1. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 4. scbt.com [scbt.com]

- 5. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

Application Notes and Protocols for Cdk-IN-2 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Cdk-IN-2, a potent and specific inhibitor of Cyclin-Dependent Kinase 9 (CDK9), in various in vitro assays.

Introduction

This compound is a highly selective inhibitor of CDK9 with a reported IC50 value of less than 8 nM.[1][2] CDK9, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), thereby releasing it from promoter-proximal pausing and enabling productive transcript elongation. Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. These notes provide protocols for utilizing this compound to probe CDK9 function in biochemical and cellular contexts.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various in vitro applications.

Table 1: Inhibitory Activity of this compound

| Target | IC50 | Assay Type |

| CDK9 | < 8 nM | Kinase Assay |

Table 2: Cellular Activity of this compound in Co-culture Models (72h treatment)

| Cell Line Co-culture (1:1 ratio) | Assay Format | IC50 |

| Mia S + GFP-CAF | 2D | 94 ± 0.3 nM |

| Mia R + GFP-CAF | 2D | 29 ± 0.4 nM |

| Mia S + GFP-CAF | 3D Spheroid | 610 ± 0.4 nM |

| Mia R + GFP-CAF | 3D Spheroid | 181 ± 0.1 nM |

Data from a study on gemcitabine-resistant pancreatic cancer cells, where Mia S are sensitive and Mia R are resistant parental cell lines, co-cultured with cancer-associated fibroblasts (CAFs).[3]

Signaling Pathway

The following diagram illustrates the central role of CDK9 in transcriptional regulation and the mechanism of action for this compound.

Caption: this compound inhibits the kinase activity of the CDK9/Cyclin T complex (P-TEFb).

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol is adapted from commercially available ADP-Glo™ kinase assays and can be used to determine the IC50 value of this compound against CDK9.

Workflow Diagram:

Caption: Workflow for determining the IC50 of this compound in a kinase assay.

Materials:

-

This compound

-

Recombinant active CDK9/Cyclin T1 (or other cyclin partner) enzyme

-

Kinase substrate (e.g., PDKtide)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well white plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer. A typical concentration range to test would be from 1 µM down to 0.01 nM.

-

Enzyme and Inhibitor Incubation: To the wells of a 384-well plate, add 1 µl of the this compound dilution (or DMSO for control). Add 2 µl of diluted CDK9/Cyclin T enzyme.

-

Reaction Initiation: Add 2 µl of a substrate/ATP mixture to each well to start the reaction.[4] The final concentrations of substrate and ATP should be at or near their respective Km values.

-

Incubation: Incubate the plate at 30°C for 60-120 minutes.[4]

-

Reaction Termination: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4]

-

Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. This reagent will convert the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal.[4]

-

Final Incubation and Measurement: Incubate at room temperature for 30 minutes.[4] Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT/MTS Assay)

This protocol describes how to assess the effect of this compound on the viability of cultured cells.

Materials:

-

This compound

-

Cell line of interest (e.g., cancer cell lines)

-

Complete cell culture medium

-

96-well clear plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 10 µM to 1 nM. Remove the old medium from the wells and add 100 µl of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Addition of Viability Reagent:

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS) using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

Western Blotting for Downstream Target Modulation

This protocol is for detecting changes in the phosphorylation of RNA Polymerase II, a direct substrate of CDK9, following treatment with this compound.

Materials:

-

This compound

-

Cell line of interest

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-RNA Pol II (Ser2)

-

Anti-total RNA Pol II

-

Anti-Actin or other loading control

-

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[6] Incubate the membrane with the primary antibody (e.g., anti-phospho-RNA Pol II Ser2) overnight at 4°C.[6]

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST.[6] Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Detection: Wash the membrane again with TBST. Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[6]

-

Stripping and Re-probing: If necessary, the membrane can be stripped and re-probed with antibodies for total RNA Pol II and a loading control to ensure equal protein loading.

Conclusion

This compound is a valuable tool for studying the biological roles of CDK9. The protocols provided here offer a starting point for in vitro characterization of this inhibitor's activity. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

- 1. Function and Control of RNA Polymerase II C-Terminal Domain Phosphorylation in Vertebrate Transcription and RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Western Blot protocol for RNA Polymerase II/POLR2A Antibody (NB200-598): Novus Biologicals [novusbio.com]

Cdk-IN-2 solubility in DMSO and other solvents.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, handling, and application of Cdk-IN-2, a potent and specific CDK9 inhibitor. The following protocols and data are intended to guide researchers in the effective use of this compound for both in vitro and in vivo studies.

Chemical and Physical Properties

This compound, also known as CDK inhibitor II, is a specific inhibitor of Cyclin-Dependent Kinase 9 (CDK9) with a high degree of potency. Understanding its fundamental properties is crucial for its proper handling and use in experimental settings.

| Property | Value | Reference |

| Synonyms | CDK inhibitor II | [1][2] |

| Target | CDK9 | [1][2] |

| IC₅₀ | < 8 nM | [1][2] |

| Molecular Formula | C₁₈H₁₉ClFN₃O₂ | [2] |

| Molecular Weight | 363.81 g/mol | [2] |

| CAS Number | 1269815-17-9 | [2] |

| Appearance | Crystalline solid/powder | |

| Purity | ≥99% | [1][2] |

Solubility Data

The solubility of this compound has been determined in various solvents and formulation vehicles. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility, particularly in DMSO.[2]

Stock Solution Solubility

For creating high-concentration stock solutions for subsequent dilution.

| Solvent | Concentration | Molarity (approx.) | Notes | Reference |

| DMSO | 73 mg/mL | 200.65 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [2] |

| Ethanol | 73 mg/mL | 200.65 mM | [2] | |

| Water | Insoluble | N/A | [2] |

In Vivo Formulation Solubility

These formulations are suitable for animal studies. It is recommended to prepare them fresh before each use.

| Formulation Composition (v/v) | Concentration | Result | Reference |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.25 mg/mL | Clear Solution | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3.25 mg/mL | Clear Solution | [1] |

| 10% DMSO, 90% Corn Oil | ≥ 3.25 mg/mL | Clear Solution | [1] |

| Carboxymethylcellulose sodium (CMC-Na) in Saline | ≥ 5 mg/mL | Homogeneous Suspension | [2] |

Experimental Protocols

Adherence to these protocols will help ensure the reproducibility and accuracy of experimental results.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution for long-term storage and subsequent dilution.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator or water bath (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM solution, weigh 3.64 mg of this compound (Molecular Weight = 363.81).

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Aiding Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or gently warm it in a water bath (37°C).[1][2] Visually inspect for complete dissolution before use.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store the aliquots as recommended in Section 5.

Caption: Workflow for preparing this compound stock solution.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the DMSO stock solution into aqueous media for cell culture experiments.

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution into cell culture medium to achieve the desired final concentrations.

-

Important: To avoid precipitation, add the DMSO stock solution to the aqueous medium while vortexing. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to minimize solvent toxicity.

-

-

Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as used for the this compound treated samples.

-

Application: Add the final working solutions (and vehicle control) to the cells and proceed with the experiment.

Protocol 3: Preparation of an In Vivo Formulation (PEG300/Tween-80 Method)

This protocol describes the preparation of a clear solution for oral or parenteral administration in animal models.

Materials:

-

This compound powder

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl, sterile)

Procedure (to prepare 1 mL of a 3.25 mg/mL solution): [1]

-

Initial Dissolution: Dissolve 3.25 mg of this compound in 100 µL of DMSO.

-

Add PEG300: Add 400 µL of PEG300 to the solution and mix thoroughly.

-

Add Tween-80: Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Final Volume: Add 450 µL of saline to reach a final volume of 1 mL. Mix until a clear solution is obtained.

-

Administration: The formulation should be used immediately after preparation.

Mechanism of Action and Signaling Pathway

This compound functions as a highly specific inhibitor of CDK9. CDK9 is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb plays a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which releases it from promoter-proximal pausing and allows for productive transcriptional elongation. By inhibiting the kinase activity of CDK9, this compound prevents RNAPII phosphorylation, leading to a halt in transcription of short-lived mRNAs, including those encoding anti-apoptotic proteins like Mcl-1. This ultimately induces apoptosis in susceptible (e.g., cancer) cells.

Caption: this compound inhibits the CDK9 kinase activity of the P-TEFb complex.

Storage and Stability

Proper storage is essential to maintain the activity and integrity of this compound.

-

Solid Form: Store the powder at -20°C for up to 3 years.[2] It should be kept in a dry, dark place.

-